molecular formula C8H8Cl2O3S B2375117 2-Chloro-4-methoxy-6-methylbenzenesulfonyl chloride CAS No. 2386691-05-8

2-Chloro-4-methoxy-6-methylbenzenesulfonyl chloride

Cat. No.: B2375117
CAS No.: 2386691-05-8
M. Wt: 255.11
InChI Key: IJCVCGKCDVHRRP-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-6-methylbenzenesulfonyl chloride (CAS: Not explicitly provided in evidence) is a substituted benzenesulfonyl chloride derivative characterized by three functional groups:

  • Chloro (-Cl) at position 2,
  • Methoxy (-OCH₃) at position 4,
  • Methyl (-CH₃) at position 5.

This compound is a reactive intermediate in organic synthesis, particularly in sulfonamide formation, agrochemicals, and pharmaceuticals. The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, enabling nucleophilic substitution reactions with amines or alcohols. The substituents influence its reactivity, solubility, and stability: the electron-donating methoxy group may moderate the electrophilicity of the sulfonyl chloride, while the methyl and chloro groups contribute to steric and electronic effects .

Properties

IUPAC Name

2-chloro-4-methoxy-6-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O3S/c1-5-3-6(13-2)4-7(9)8(5)14(10,11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCVCGKCDVHRRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxy-6-methylbenzenesulfonyl chloride typically involves the chlorination of 4-methoxy-6-methylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of 2-Chloro-4-methoxy-6-methylbenzenesulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxy-6-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxy-6-methylbenzenesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share functional or positional similarities with 2-chloro-4-methoxy-6-methylbenzenesulfonyl chloride:

Compound Name CAS RN Molecular Formula Molecular Weight Key Substituents Physical Properties Reactivity Notes
2-Chloro-4-methoxy-6-methylbenzenesulfonyl chloride N/A C₈H₈Cl₂O₃S ~267.6 (calc.) Cl (2), OCH₃ (4), CH₃ (6), SO₂Cl (1) Not provided in evidence High reactivity via SO₂Cl group; steric hindrance from CH₃ and Cl
4-Methoxyphenacyl chloride 2196-99-8 C₉H₉ClO₂ 184.61 OCH₃ (4), COCH₂Cl (1) mp 98–100°C Less steric hindrance; reactive at α-chloro carbonyl site
2-Methylbenzoyl chloride 933-88-0 C₈H₇ClO 154.59 CH₃ (2), COCl (1) bp 213°C Electron-withdrawing COCl; methyl enhances stability
2-Chloro-6-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenyl benzenesulfonate 501914-85-8 C₂₈H₂₄ClN₃O₇S ~582.0 (calc.) Cl (2), OCH₃ (4), SO₃ (1), ethoxy (6) Not provided in evidence Complex substituents reduce solubility; sulfonate group less reactive than sulfonyl chloride

Reactivity and Application Comparison

  • Electrophilicity : The sulfonyl chloride group in the target compound is more reactive than the sulfonate group in or the benzoyl chloride in due to the labile Cl atom.
  • Solubility : Methoxy and methyl groups enhance lipophilicity, whereas ethoxy in may further reduce aqueous solubility.

Thermal Stability

  • 2-Methylbenzoyl chloride (bp 213°C) demonstrates higher thermal stability than sulfonyl chlorides, which are typically moisture-sensitive and decompose upon heating.

Research Findings and Limitations

  • Catalytic Applications : Sulfonyl chlorides like the target compound are pivotal in cross-coupling reactions, though direct studies on this derivative are absent in the evidence.

Biological Activity

2-Chloro-4-methoxy-6-methylbenzenesulfonyl chloride is a sulfonyl chloride compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activities, including relevant case studies, research findings, and a detailed analysis of its mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₈H₈ClO₂S
  • Molecular Weight : 207.67 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 2-chloro-4-methoxy-6-methylbenzenesulfonyl chloride. For instance, derivatives containing similar sulfonamide structures have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Effects

  • Cell Lines Tested : HeLa (cervical cancer), HL-60 (acute promyelocytic leukemia), AGS (gastric adenocarcinoma).
  • Methodology : MTT assay to assess cell viability.
  • Results :
    • IC₅₀ values ranged from 0.89 to 9.63 µg/mL.
    • Notably, one derivative showed a significant increase in late apoptotic cells at concentrations above 5 µg/mL, indicating a strong induction of apoptosis.
CompoundIC₅₀ (µg/mL)Cell Line
Derivative 10.89HeLa
Derivative 25.00HL-60
Derivative 39.63AGS

These findings suggest that sulfonamide derivatives can effectively target cancer cells, leading to increased apoptosis and reduced cell viability.

Antimicrobial Activity

The antimicrobial properties of sulfonyl chlorides have also been explored. Research indicates that compounds similar to 2-chloro-4-methoxy-6-methylbenzenesulfonyl chloride exhibit activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Effects

  • Bacterial Strains Tested : Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA).
  • Methodology : Minimum Inhibitory Concentration (MIC) assessment.
  • Results :
Bacterial StrainMIC (mg/L)
MSSA0.39 - 3.12
MRSA1.56 - 25

These results indicate that the compound has promising antibacterial properties, particularly against staphylococcal strains.

The biological activity of 2-chloro-4-methoxy-6-methylbenzenesulfonyl chloride is attributed to its ability to interact with specific molecular targets within cells:

  • Apoptosis Induction : The compound triggers apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, evidenced by the activation of caspases.
  • Cell Cycle Arrest : It has been shown to cause cell cycle arrest in the subG0 phase, preventing cancer cell proliferation.

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